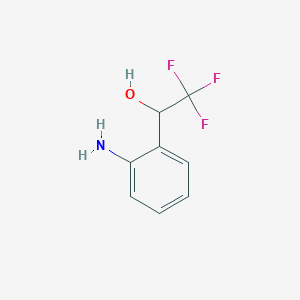
1-(2-Aminophenyl)-2,2,2-trifluoroethanol
説明
The compound “1-(2-Aminophenyl)-2,2,2-trifluoroethanol” appears to contain an amino group (-NH2) attached to a phenyl ring, and a trifluoroethanol group (-CF3OH). The presence of these functional groups could give the compound certain chemical properties, such as the ability to form hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the phenyl ring, the amino group, and the trifluoroethanol group. These groups could potentially engage in various intra- and intermolecular interactions .Chemical Reactions Analysis
The amino group and the trifluoroethanol group in the compound are both reactive and could participate in various chemical reactions. For example, the amino group can act as a nucleophile in substitution reactions, while the trifluoroethanol group can potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar trifluoroethanol group could make the compound soluble in polar solvents .科学的研究の応用
Boronic Acid-Based Sensing Systems
Boronic acids, including 1-(2-aminophenyl)-2,2,2-trifluoroethanol, are increasingly utilized in diverse research areas. Their interactions with diols and strong Lewis bases (such as fluoride or cyanide anions) enable their utility in various sensing applications. These applications can be either homogeneous assays or heterogeneous detection methods. Boronic acids have been employed in biosensors, environmental monitoring, and medical diagnostics .
Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
1-(2-Aminophenyl)-2,2,2-trifluoroethanol participates in the synthesis of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives. These compounds have potential applications in drug discovery, as they exhibit interesting biological activities .
Hydroamination-Triggered Cyclization Reactions
In Pt(IV)-catalyzed reactions, 1-(2-aminophenyl)-2,2,2-trifluoroethanol can undergo hydroamination-triggered cyclization to yield fused pyrrolo[1,2-a]quinoxalines. These heterocyclic structures are valuable in medicinal chemistry and materials science .
Cell Wall Research and Pectin Interaction
Unrestricted diffusion of molecules through plant cell walls is limited by the pore size of the primary cell wall, which is defined by pectins. Calcium ions (Ca^2+) stabilize pectin structures, influencing cell wall properties. While not directly related to 1-(2-aminophenyl)-2,2,2-trifluoroethanol, understanding cell wall components and their interactions is crucial for plant biology and biotechnology .
Protein Manipulation and Cell Labeling
Boronic acids, including our compound of interest, have found applications in protein manipulation and cell labeling. Researchers use them to study protein-protein interactions, enzyme inhibition, and cellular processes. These applications contribute to our understanding of biological systems and drug development .
Electrophoresis of Glycated Molecules
Researchers have employed boronic acids for the electrophoresis of glycated molecules. This technique allows the separation and analysis of glycated proteins, which are relevant in diabetes research and clinical diagnostics .
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aminophenyl compounds The compound may bind to its targets, leading to changes in their function or activity
Biochemical Pathways
It’s possible that the compound could influence various biochemical pathways based on its structural similarity to other aminophenyl compounds . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Based on its structural similarity to other aminophenyl compounds, it’s plausible that the compound could exert various effects at the molecular and cellular levels
将来の方向性
特性
IUPAC Name |
1-(2-aminophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKEXQUMCFNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-2,2,2-trifluoroethanol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
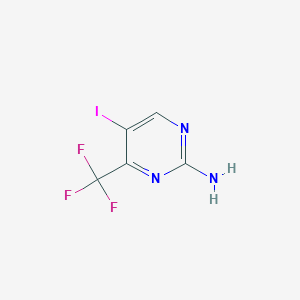

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2548380.png)
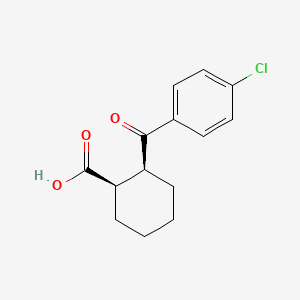
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)
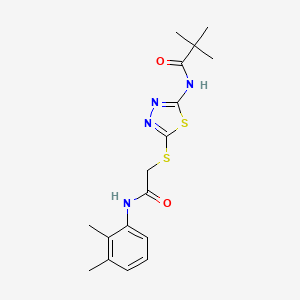
![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)
![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
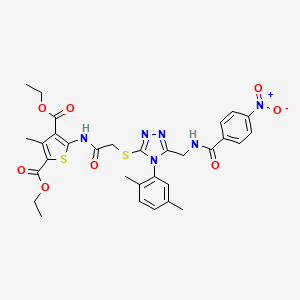
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)